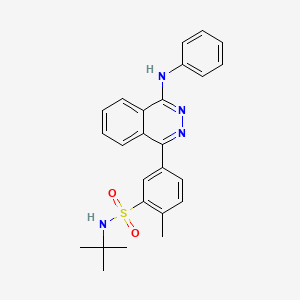
5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide
Übersicht
Beschreibung
5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide, also known as APS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in several types of cancer cells. CAIX plays a key role in the regulation of pH in cancer cells, and its inhibition can lead to the accumulation of acidic metabolites, resulting in cell death. 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors. Furthermore, 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CAIX inhibition. However, 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide has some limitations, including its low solubility in water and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide. One area of interest is the development of 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide analogs with improved pharmacokinetic properties and selectivity for CAIX inhibition. Another area of interest is the combination of 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide with other chemotherapeutic agents to enhance its anti-tumor activity. Additionally, further studies are needed to investigate the potential applications of 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide in other diseases such as cardiovascular disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide is a chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of CAIX and MMPs, leading to anti-tumor and anti-inflammatory effects. Further research is needed to explore the full potential of 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide in various diseases.
Wissenschaftliche Forschungsanwendungen
5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular disorders. Several studies have shown that 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide has anti-tumor activity and can inhibit the growth of cancer cells by inducing apoptosis. 5-(4-anilino-1-phthalazinyl)-N-(tert-butyl)-2-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
5-(4-anilinophthalazin-1-yl)-N-tert-butyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-17-14-15-18(16-22(17)32(30,31)29-25(2,3)4)23-20-12-8-9-13-21(20)24(28-27-23)26-19-10-6-5-7-11-19/h5-16,29H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGIXSDZXUALSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956369.png)
![4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3956373.png)
![methyl 4-[butyl(phenylsulfonyl)amino]benzoate](/img/structure/B3956374.png)


![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide](/img/structure/B3956418.png)
![3-benzyl-5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3956425.png)
![5-bromo-N-({[1-(4-ethylphenyl)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B3956431.png)
![2,2,4-trimethyl-4-phenyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3956437.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3956448.png)
![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3956459.png)
![ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B3956465.png)

![5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B3956483.png)